molecular formula C16H28BrNO5 B12533355 N-(11-Bromoundecanoyl)-L-glutamic acid CAS No. 675603-06-2

N-(11-Bromoundecanoyl)-L-glutamic acid

Cat. No.: B12533355
CAS No.: 675603-06-2
M. Wt: 394.30 g/mol
InChI Key: DRUBNMYMVUOWGG-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(11-Bromoundecanoyl)-L-glutamic acid is a compound that combines the properties of 11-bromoundecanoic acid and L-glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-Bromoundecanoyl)-L-glutamic acid typically involves the reaction of 11-bromoundecanoic acid with L-glutamic acid. One common method involves the use of 11-bromoundecanoyl chloride, which is prepared by reacting 11-bromoundecanoic acid with thionyl chloride. The resulting 11-bromoundecanoyl chloride is then reacted with L-glutamic acid in the presence of a base such as triethylamine to form this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(11-Bromoundecanoyl)-L-glutamic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 11-bromoundecanoyl moiety can be substituted with other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 11-bromoundecanoic acid and L-glutamic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

    Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with an amine would yield an amide derivative.

    Hydrolysis: The major products are 11-bromoundecanoic acid and L-glutamic acid.

Scientific Research Applications

N-(11-Bromoundecanoyl)-L-glutamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(11-Bromoundecanoyl)-L-glutamic acid is not well-documented. its effects are likely related to its ability to interact with biological membranes due to its amphiphilic nature. The bromine atom may also play a role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a brominated fatty acid and an amino acid. This structure imparts unique properties, such as amphiphilicity and potential reactivity, making it useful in various applications.

Properties

CAS No.

675603-06-2

Molecular Formula

C16H28BrNO5

Molecular Weight

394.30 g/mol

IUPAC Name

(2S)-2-(11-bromoundecanoylamino)pentanedioic acid

InChI

InChI=1S/C16H28BrNO5/c17-12-8-6-4-2-1-3-5-7-9-14(19)18-13(16(22)23)10-11-15(20)21/h13H,1-12H2,(H,18,19)(H,20,21)(H,22,23)/t13-/m0/s1

InChI Key

DRUBNMYMVUOWGG-ZDUSSCGKSA-N

Isomeric SMILES

C(CCCCCBr)CCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C(CCCCCBr)CCCCC(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.